6-(Methylamino)nicotinonitrile
Overview
Description
6-(Methylamino)nicotinonitrile is an organic compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . It is a derivative of nicotinonitrile, where a methylamino group is attached to the sixth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with methylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
6-Chloronicotinonitrile+Methylamine→this compound
The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: 6-(Methylamino)nicotinamide or other amine derivatives.
Substitution: Various substituted nicotinonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
6-(Methylamino)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Methylamino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and activity. The methylamino group may enhance the compound’s solubility and bioavailability, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: The parent compound without the methylamino group.
6-Aminonicotinonitrile: Similar structure but with an amino group instead of a methylamino group.
6-Methylaminonicotinamide: An amide derivative of 6-(Methylamino)nicotinonitrile.
Uniqueness
This compound is unique due to the presence of both the nitrile and methylamino groups, which confer distinct chemical and biological properties.
Biological Activity
Overview
6-(Methylamino)nicotinonitrile, with the molecular formula CHN and a molecular weight of 133.15 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized primarily through the reaction of 6-chloronicotinonitrile with methylamine, typically under reflux conditions in solvents such as ethanol or methanol.
The biological activity of this compound is attributed to its structural features, particularly the nitrile and methylamino groups. The nitrile group can participate in hydrogen bonding and coordinate with metal ions, which may enhance the compound's binding affinity to various biological targets such as enzymes and receptors. The methylamino group improves solubility and bioavailability, potentially increasing the pharmacological efficacy of the compound.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have inhibitory effects against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, similar to other nicotinonitrile derivatives .
- Antiparasitic Activity : A patent highlights the use of this compound in compositions aimed at treating parasitic diseases, indicating its potential role as a therapeutic agent in this area .
- Potential in Drug Development : The compound is being explored as a building block for more complex pharmaceuticals, particularly in the development of drugs targeting specific receptors involved in various diseases.
Case Studies and Research Findings
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Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of several nicotinonitrile derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial growth at specific concentrations, showcasing its potential as an antibiotic candidate .
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In Vivo Studies :
- Pharmacokinetic studies conducted on animal models demonstrated that this compound has a moderate half-life and bioavailability, suggesting favorable pharmacokinetic properties for therapeutic use. These studies are crucial for understanding how the compound behaves in a biological system and its potential effectiveness as a drug .
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Mechanistic Insights :
- Research has focused on elucidating the binding interactions of this compound with target proteins. Molecular docking studies revealed that the compound can effectively bind to specific active sites on enzymes involved in metabolic pathways, which could lead to its application in metabolic disorders .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Nicotinonitrile | Lacks methylamino group | Limited antimicrobial activity |
6-Aminonicotinonitrile | Contains amino group | Moderate antibacterial effects |
2-Chloro-6-(methylamino)nicotinonitrile | Contains chloro group | Enhanced reactivity and selectivity |
The presence of both nitrile and methylamino groups in this compound confers distinct chemical reactivity and biological activity compared to these related compounds.
Properties
IUPAC Name |
6-(methylamino)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-9-7-3-2-6(4-8)5-10-7/h2-3,5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCRHTLXDCWARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591349 | |
Record name | 6-(Methylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261715-36-0 | |
Record name | 6-(Methylamino)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261715-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Methylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(methylamino)pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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